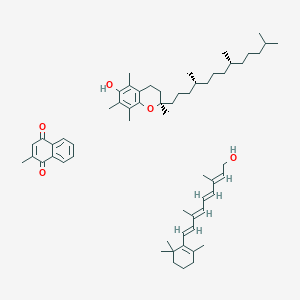
Filgrastim(granulocytecolony)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is primarily used to stimulate the production of neutrophils, a type of white blood cell, in patients undergoing chemotherapy, radiation therapy, or suffering from conditions that cause low neutrophil counts . Filgrastim is essential in reducing the risk of infection in these patients by boosting their immune system.
準備方法
Synthetic Routes and Reaction Conditions: Filgrastim is produced using recombinant DNA technology. The gene encoding human granulocyte colony-stimulating factor is inserted into Escherichia coli bacteria, which then express the protein. The protein is harvested and purified through a series of chromatographic techniques .
Industrial Production Methods: The industrial production of filgrastim involves large-scale fermentation of genetically modified Escherichia coli. The bacteria are cultured in bioreactors under controlled conditions to optimize protein expression. After fermentation, the bacterial cells are lysed to release the protein, which is then purified using techniques such as ion exchange chromatography, hydrophobic interaction chromatography, and size exclusion chromatography .
化学反応の分析
Types of Reactions: Filgrastim undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions can affect the stability and efficacy of the protein.
Common Reagents and Conditions:
Oxidation: Filgrastim can be oxidized by reactive oxygen species, which may lead to the formation of disulfide bonds or other oxidative modifications.
Reduction: Reducing agents such as dithiothreitol can break disulfide bonds within the protein, potentially altering its structure and function.
Substitution: Chemical modifications, such as pegylation, can be used to enhance the stability and half-life of filgrastim.
Major Products Formed: The major products formed from these reactions include oxidized filgrastim, reduced filgrastim, and pegylated filgrastim. These modifications can impact the protein’s pharmacokinetics and pharmacodynamics .
科学的研究の応用
Filgrastim has a wide range of scientific research applications, including:
Chemistry: Used as a model protein for studying protein folding, stability, and interactions.
Biology: Investigated for its role in hematopoiesis and immune system regulation.
作用機序
Filgrastim exerts its effects by binding to the granulocyte colony-stimulating factor receptor on the surface of hematopoietic cells in the bone marrow. This binding activates intracellular signaling pathways that promote the proliferation, differentiation, and survival of neutrophil precursors. The result is an increased production of mature neutrophils, which are then released into the bloodstream to enhance the immune response .
類似化合物との比較
Pegfilgrastim: A pegylated form of filgrastim with a longer half-life, allowing for less frequent dosing.
Lenograstim: A glycosylated form of granulocyte colony-stimulating factor produced in mammalian cells.
Sargramostim: A granulocyte-macrophage colony-stimulating factor that stimulates the production of both neutrophils and macrophages.
Uniqueness of Filgrastim: Filgrastim is unique in its rapid onset of action and its ability to specifically target neutrophil production. Unlike pegfilgrastim, which has an extended half-life, filgrastim requires more frequent dosing but allows for more precise control of neutrophil levels. Lenograstim and sargramostim have broader effects on hematopoiesis, whereas filgrastim is more focused on neutrophil production .
特性
CAS番号 |
143011-72-7 |
|---|---|
分子式 |
C6H8N2O3 |
分子量 |
0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



